molecular formula C16H22O4 B2926119 9-(Benzyloxy)-9-oxononanoic acid CAS No. 15570-42-0

9-(Benzyloxy)-9-oxononanoic acid

Cat. No.: B2926119
CAS No.: 15570-42-0
M. Wt: 278.348
InChI Key: QPWQULRGCDDIBG-UHFFFAOYSA-N
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Description

9-(Benzyloxy)-9-oxononanoic acid is an organic compound that belongs to the class of carboxylic acids. It is characterized by the presence of a benzyloxy group attached to a nonanoic acid backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Benzyloxy)-9-oxononanoic acid typically involves the following steps:

    Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of benzyl alcohol with a suitable precursor, such as a halogenated nonanoic acid derivative, under basic conditions.

    Final Assembly: The final step involves the coupling of the benzyloxy and oxo-functionalized intermediates to form the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale oxidation and coupling reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of reagents and conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

9-(Benzyloxy)-9-oxononanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted nonanoic acid derivatives.

Scientific Research Applications

9-(Benzyloxy)-9-oxononanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9-(Benzyloxy)-9-oxononanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the oxo group can participate in redox reactions, influencing the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    9-(Methoxy)-9-oxononanoic acid: Similar structure but with a methoxy group instead of a benzyloxy group.

    9-(Ethoxy)-9-oxononanoic acid: Similar structure but with an ethoxy group instead of a benzyloxy group.

Uniqueness

9-(Benzyloxy)-9-oxononanoic acid is unique due to the presence of the benzyloxy group, which can significantly influence its chemical and biological properties compared to its methoxy and ethoxy analogs. The benzyloxy group can enhance the compound’s lipophilicity and binding interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

9-oxo-9-phenylmethoxynonanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O4/c17-15(18)11-7-2-1-3-8-12-16(19)20-13-14-9-5-4-6-10-14/h4-6,9-10H,1-3,7-8,11-13H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPWQULRGCDDIBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Toluene-4-sulfonic acid monohydrate (0.71 g, 3.72 mmol) is added to a suspension of azelaic acid (25.0 g, 132.82 mmol) in benzene (550 ml). The mixture is heated to 80° C., whereafter benzyl alcohol (14.36 g, 132.82 mmol) in benzene (50 ml) is added dropwise to the resulting solution. The reaction mixture is refluxed overnight and water is removed azeotropically with a Dean Stark trap. The reaction mixture is allowed to cool, the white precipitate which forms is removed by filtration and the filtrate is concentrated to a brownish oil under reduced pressure. The crude product (33.97 g) is dissolved in dichloromethane (50 ml) and purified by flash chromatography, on a 5.5×15 cm silica column with dichloromethane/methanol (20:1) as eluant. The product, a yellow oil, is dried under vacuum. The oil crystallizes after a few hours at room temperature. Yield: 12.8 g (35%). 13C NMR (75 MHz, CDCl3): δ 24.5, 24.8, 28.8, 34.0, 34.2, 66.1, 128.2, 128.5, 136.1, 173.6, 180.0.
Quantity
0.71 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
550 mL
Type
solvent
Reaction Step One
Quantity
14.36 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

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